molecular formula C8H9ClFNO2 B6590104 methyl 2-amino-5-fluorobenzoate hydrochloride CAS No. 396652-66-7

methyl 2-amino-5-fluorobenzoate hydrochloride

Cat. No. B6590104
CAS RN: 396652-66-7
M. Wt: 205.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-fluorobenzoate hydrochloride (MFBHCl) is a white crystalline powder used in a variety of scientific research applications. It is a fluorinated benzoic acid derivative with a wide range of biochemical and physiological effects. MFBHCl has been used in laboratory experiments to study the effects of various drugs, hormones, and other compounds on cell physiology and metabolism.

Scientific Research Applications

Methyl 2-amino-5-fluorobenzoate hydrochloride has been used in a variety of scientific research applications, including studies of the effects of drugs, hormones, and other compounds on cell physiology and metabolism. It has also been used to study the effects of environmental contaminants on cell physiology and metabolism. In addition, methyl 2-amino-5-fluorobenzoate hydrochloride has been used to study the effects of various genetic mutations on cell physiology and metabolism.

Mechanism of Action

Methyl 2-amino-5-fluorobenzoate hydrochloride is believed to act as a competitive inhibitor of enzymes and receptors, as well as a modulator of ion channels. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, it has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects
methyl 2-amino-5-fluorobenzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of various enzymes, modulate the activity of various ion channels, and affect the activity of various hormones and other compounds. In addition, it has been shown to affect the metabolism of various compounds, including glucose, fatty acids, and amino acids.

Advantages and Limitations for Lab Experiments

The use of methyl 2-amino-5-fluorobenzoate hydrochloride in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of methyl 2-amino-5-fluorobenzoate hydrochloride in laboratory experiments. Its effects on cell physiology and metabolism are not always predictable, and it can be toxic at higher concentrations.

Future Directions

The potential applications of methyl 2-amino-5-fluorobenzoate hydrochloride in scientific research are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential for use in drug development and environmental contamination studies. In addition, further research is needed to better understand the mechanism of action of methyl 2-amino-5-fluorobenzoate hydrochloride and to identify potential new applications for its use in laboratory experiments. Finally, further research is needed to identify potential ways to reduce the toxicity of methyl 2-amino-5-fluorobenzoate hydrochloride and to improve its stability.

Synthesis Methods

Methyl 2-amino-5-fluorobenzoate hydrochloride is synthesized by reacting 2-amino-5-fluorobenzoic acid (AFBA) with anhydrous hydrochloric acid. The reaction is conducted in a solvent such as ethanol or methanol, and the resulting product is a white crystalline powder. The yield of the reaction is typically high, with yields of up to 95% being reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-5-fluorobenzoate hydrochloride involves the reaction of 2-amino-5-fluorobenzoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "2-amino-5-fluorobenzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Dissolve 2-amino-5-fluorobenzoic acid in methanol", "Add hydrochloric acid to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain methyl 2-amino-5-fluorobenzoate hydrochloride" ] }

CAS RN

396652-66-7

Product Name

methyl 2-amino-5-fluorobenzoate hydrochloride

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.